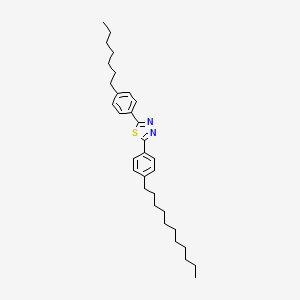
2-(4-Heptylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Heptylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of heptyl and undecyl phenyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-heptylbenzoyl chloride with thiosemicarbazide to form the intermediate 4-heptylphenylthiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups attached to the thiadiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted phenyl derivatives, such as nitro or halogenated compounds.
Scientific Research Applications
2-(4-Heptylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thiadiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Decylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole
- 2-(4-Octylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole
- 2-(4-Heptylphenyl)-5-(4-decylphenyl)-1,3,4-thiadiazole
Uniqueness
2-(4-Heptylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole is unique due to the specific combination of heptyl and undecyl phenyl groups attached to the thiadiazole ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
491842-23-0 |
|---|---|
Molecular Formula |
C32H46N2S |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
2-(4-heptylphenyl)-5-(4-undecylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C32H46N2S/c1-3-5-7-9-10-11-12-14-16-18-28-21-25-30(26-22-28)32-34-33-31(35-32)29-23-19-27(20-24-29)17-15-13-8-6-4-2/h19-26H,3-18H2,1-2H3 |
InChI Key |
HQVBXVRETFUGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















